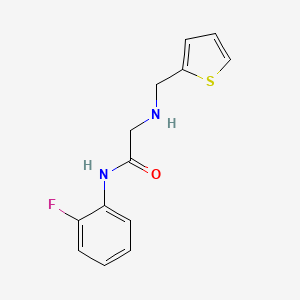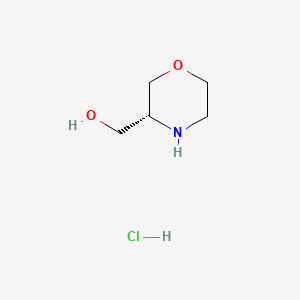
1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone is a complex organic molecule that is likely to have a unique molecular structure and a set of physical and chemical properties that could be of interest in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of carbon-carbon bonds and the introduction of functional groups. The paper titled "Yttrium-mediated conversion of vinyl Grignard reagent to a 1,2-dimetalated ethane and its synthetic application" describes a method for the regio- and stereoselective metalation of acetylenes, which could potentially be applied to the synthesis of compounds similar to the one . The use of a vinyl Grignard reagent, in conjunction with yttrium(III) chloride and other reagents, suggests a pathway for introducing vinyl groups into a molecular framework, which is a feature of the compound of interest.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and properties. The paper "Crystallographic, vibrational and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone" provides an example of how X-ray diffraction and vibrational spectroscopy, along with computational studies using density functional theory (DFT), can be used to elucidate the structure of a molecule. Although the compound studied in this paper is not the same as the one of interest, the techniques and computational methods described could be applied to determine the molecular structure of 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The vinyl group present in the compound of interest is known to participate in various chemical reactions, including polymerization and addition reactions. The yttrium-mediated synthesis described in paper indicates that vinyl groups can be manipulated using metal reagents to create new carbon-carbon bonds, which could be relevant for modifying or synthesizing the compound .
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of a compound is essential for its practical application. While the papers provided do not directly address the properties of 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone, the methodologies used in paper for characterizing 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, such as X-ray diffraction and vibrational spectroscopy, could be employed to study the physical properties such as melting point, solubility, and crystalline structure, as well as chemical properties like acidity, basicity, and reactivity of the compound of interest.
Scientific Research Applications
Chemical Reactivity and Synthesis
The study and manipulation of chemical compounds with intricate structures, such as the specified molecule, often center around their synthesis and reactivity. For instance, compounds within the dioxolane family, similar in structural motifs to the one mentioned, are explored for their roles in synthetic organic chemistry, particularly in reactions involving bond cleavage and formation under various conditions (T. Yokoyama, 2015). This research avenue underscores the potential of such compounds in synthesizing new materials or acting as intermediates in complex organic synthesis processes.
Material Science and Engineering
Compounds with unique structural features, such as vinyl groups and dioxolane rings, are of interest in material science, particularly in the development of polymers, coatings, and advanced materials. The manipulation of these functional groups can lead to materials with specific properties, such as enhanced durability, thermal stability, or specialized chemical reactivity. Research in this domain includes the synthesis and application of polymers and composites for various industrial and technological applications (Christophe J. Baranowski et al., 2017).
properties
IUPAC Name |
1-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,25-26H,1,20H2,2-3H3/t25-,26+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYUDDUZWMEVTR-IZZNHLLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2542101.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2542112.png)
